molecular formula C12H15I B8434136 1-Iodo-2-(4-methylpent-4-en-1-yl)benzene

1-Iodo-2-(4-methylpent-4-en-1-yl)benzene

Cat. No.: B8434136
M. Wt: 286.15 g/mol
InChI Key: AFHILTMCBMUONF-UHFFFAOYSA-N
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Description

1-Iodo-2-(4-methylpent-4-en-1-yl)benzene is an organoiodine compound that serves as a versatile building block in organic synthesis and cross-coupling reactions. Its molecular structure incorporates both an aromatic iodide and an aliphatic alkene, providing two distinct reactive sites for sequential functionalization. The iodoaryl moiety is a pivotal functional group in modern synthetic chemistry, frequently employed in metal-catalyzed cross-couplings, such as Suzuki, Stille, and Negishi reactions, to construct complex biaryl systems or introduce new carbon-carbon bonds . Concurrently, the pendant 4-methylpent-4-en-1-yl chain features a terminal alkene that is amenable to further chemical transformations, including hydrofunctionalization or cyclization reactions. This dual functionality makes the compound particularly valuable for medicinal chemistry research in constructing molecular scaffolds for drug discovery, and in materials science for the development of novel organic monomers or ligands. Laboratory handling should adhere to standard safety protocols for organic compounds, including the use of appropriate personal protective equipment. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15I

Molecular Weight

286.15 g/mol

IUPAC Name

1-iodo-2-(4-methylpent-4-enyl)benzene

InChI

InChI=1S/C12H15I/c1-10(2)6-5-8-11-7-3-4-9-12(11)13/h3-4,7,9H,1,5-6,8H2,2H3

InChI Key

AFHILTMCBMUONF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Alkenyl/Alkynyl Substituents
Compound Name Substituent Type Key Properties/Reactivity Reference
1-Iodo-2-(hex-1-ynyl)benzene Terminal alkyne (C₆H₁₁) Used in Au-catalyzed alkyne isomerization; lower steric hindrance vs. branched alkenyl
1-Iodo-2-(4,4-dimethyl-3-phenyl-1-pentynyl)benzene Branched alkynyl (Ph-substituted) Enhanced steric bulk reduces reaction rates in coupling reactions compared to linear chains
1-Iodo-2-(trifluoromethoxy)benzene Electron-withdrawing (CF₃O) Higher electrophilicity due to -I effect; used in nucleophilic aromatic substitutions

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃O in 1-iodo-2-(trifluoromethoxy)benzene) increase iodine’s electrophilicity, favoring nucleophilic substitutions over cross-couplings .
Reactivity in Cross-Coupling Reactions
  • 1-Iodo-2-(hex-1-ynyl)benzene : Demonstrated utility in Au-catalyzed alkyne isomerization to 1,3-diketones, leveraging the terminal alkyne’s linear geometry for efficient catalysis .
  • 1-Iodo-2-(4-methylpent-4-en-1-yl)benzene : The alkenyl group’s rigidity and steric profile may favor selective β-hydride elimination in Heck reactions, unlike alkynyl analogues .
Physical and Spectroscopic Data

While specific data for this compound are unavailable, related compounds provide benchmarks:

  • ¹H NMR Shifts : Alkenyl protons in analogous compounds (e.g., 4-methylpent-4-en-1-yl) resonate near δ 5.0–5.5 ppm (olefinic protons) .
  • Melting Points : Branched iodoarenes (e.g., 1-iodo-2-(4,4-dimethylpentynyl)benzene) exhibit higher melting points vs. linear derivatives due to crystallinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Iodo-2-(4-methylpent-4-en-1-yl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation of a pre-functionalized benzene derivative or coupling reactions such as Ullmann-type cross-coupling. For iodination, NaBH₄/I₂-mediated reactions under mild conditions (e.g., 25–50°C) yield high selectivity for aromatic iodides . Optimization involves adjusting catalyst loading (e.g., CuI for coupling reactions) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitoring via TLC or GC-MS ensures intermediate stability, particularly for the alkene moiety .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the alkene (δ ~5.0–5.5 ppm for vinyl protons) and iodobenzene signals (aromatic protons δ ~7.0–8.0 ppm). Coupling constants confirm substituent positions .
  • GC-MS : Molecular ion peaks (e.g., m/z ~344 for C₁₂H₁₃I) and fragmentation patterns validate purity .
  • X-ray Crystallography : SHELXL refinement (via SHELX software) resolves bond angles and steric effects, critical for confirming the alkene geometry and iodine positioning .

Advanced Research Questions

Q. How can researchers address challenges in resolving stereoisomerism during the synthesis of this compound derivatives?

  • Methodological Answer : The alkene group may lead to cis/trans isomerism. Use chiral GC columns (e.g., β-cyclodextrin phases) or HPLC with polar stationary phases to separate isomers. Dynamic NMR at variable temperatures (e.g., 25–60°C) can detect isomer interconversion. Computational modeling (DFT) predicts thermodynamic stability, guiding synthetic routes toward the dominant isomer .

Q. What strategies mitigate contradictory spectroscopic data arising from substituent electronic effects?

  • Methodological Answer : Electron-withdrawing iodine and electron-donating alkyl groups create conflicting resonance effects. Use multi-nuclear NMR (e.g., ¹H-¹³C HSQC) to map coupling networks. Compare experimental IR stretching frequencies (C-I ~500 cm⁻¹, C=C ~1650 cm⁻¹) with computational spectra (Gaussian09) to validate assignments. For crystallographic ambiguities, SHELXD density maps clarify atomic positions .

Q. How can computational tools predict reaction pathways for functionalizing this compound?

  • Methodological Answer :

  • *DFT (B3LYP/6-31G)**: Calculates activation energies for iodination vs. alkene side reactions (e.g., epoxidation).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF vs. DMSO).
  • Retrosynthesis Software : Tools leveraging Reaxys/PubChem data propose feasible routes, such as Pd-catalyzed cross-coupling to introduce the pentenyl group .

Q. What are the best practices for analyzing thermal stability and decomposition products of this compound?

  • Methodological Answer :

  • TGA/DSC : Measures decomposition onset temperatures (e.g., ~200°C).
  • Py-GC-MS : Identifies volatile decomposition fragments (e.g., iodobenzene or alkene derivatives).
  • In Situ XRD : Tracks structural changes under controlled heating (25–300°C) .

Data Contradiction and Resolution

Q. How should researchers reconcile discrepancies in reported crystallographic parameters for iodinated benzene derivatives?

  • Methodological Answer : Discrepancies often arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands to model twinned data. For disordered iodine/alkene moieties, PART instructions refine occupancy ratios. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

Tables for Key Data

Property Method Typical Values Reference
Molecular WeightGC-MS~260–280 g/mol
Iodine Position (X-ray)SHELXL RefinementBond Length: 2.10–2.15 Å
Alkene Geometry (NMR)¹H NMR CouplingJ = 10–12 Hz (trans)
Thermal Decomposition (TGA)Onset Temperature190–210°C

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